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Compound of Interest

Compound Name: Frakefamide

Cat. No.: B1674048

Introduction

Frakefamide (chemical name: L-Tyrosyl-D-alanyl-4-fluoro-L-phenylalanyl-L-
phenylalaninamide) is a synthetic, fluorinated tetrapeptide with the amino acid sequence Tyr-D-
Ala-(p-F)Phe-Phe-NHe:. It was developed as a peripherally-specific and selective p-opioid
receptor agonist for the treatment of pain. The rationale behind its development was to create
an analgesic that could provide pain relief without the central nervous system (CNS) side
effects typically associated with traditional opioids, such as respiratory depression, sedation,
and euphoria. Frakefamide was under development by AstraZeneca and Shire but was
ultimately discontinued after Phase Il clinical trials. This guide provides a comprehensive
overview of the available pharmacological data on Frakefamide, intended for researchers,
scientists, and drug development professionals.

Mechanism of Action

Frakefamide exerts its analgesic effects by selectively binding to and activating p-opioid
receptors (MORSs) located on the peripheral terminals of primary afferent neurons and in the
dorsal root ganglia.[1][2][3] Its large molecular size (molar mass of 563.630 g-mol~1) and
specific chemical structure are designed to restrict its passage across the blood-brain barrier,
thereby confining its activity to the peripheral nervous system.

Upon binding to peripheral MORs, Frakefamide initiates a signaling cascade characteristic of
G-protein coupled receptors (GPCRs). The MOR is coupled to inhibitory G-proteins (Gi/Go).
Activation of the receptor by an agonist like Frakefamide leads to the dissociation of the G-
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protein into its Ga and Gy subunits. These subunits then modulate downstream effector

systems:

« Inhibition of Adenylyl Cyclase: The Ga subunit inhibits the enzyme adenylyl cyclase, leading
to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.

e Modulation of lon Channels: The GBy subunit can directly interact with ion channels, leading
to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the
inhibition of voltage-gated calcium channels (VGCCs).

The combined effect of these actions is a reduction in neuronal excitability and a decrease in
the release of nociceptive neurotransmitters (such as substance P and calcitonin gene-related
peptide) from the peripheral terminals of sensory neurons. This ultimately blunts the
transmission of pain signals to the central nervous system.

Signaling Pathway Diagram
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Caption: Frakefamide binds to peripheral y-opioid receptors, initiating G-protein signaling.
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Pharmacodynamics

Despite extensive searches of publicly available scientific literature and clinical trial databases,
specific quantitative pharmacodynamic data for Frakefamide, such as receptor binding
affinities (Ki) and functional potencies (ECso or ICso0) at opioid receptors, are not available. This
information is likely proprietary to the developing companies (AstraZeneca and Shire) and was
not published following the discontinuation of the drug's development.

The primary pharmacodynamic effect of Frakefamide is potent analgesia, which has been
demonstrated in both preclinical and human studies. A key differentiating feature of
Frakefamide compared to centrally-acting opioids like morphine is its significantly reduced risk
of respiratory depression. Clinical studies have shown that Frakefamide does not produce the
respiratory depression commonly seen with morphine, supporting its peripherally-restricted
mechanism of action.

Pharmacokinetics

Detailed pharmacokinetic parameters for Frakefamide in humans (e.g., Cmax, Tmax, half-life,
bioavailability, volume of distribution, and clearance) are not publicly available. As a peptide-
based therapeutic, it would be expected to undergo proteolytic degradation and have a
relatively short half-life, a common challenge for peptide drugs. Its fluorination and the inclusion
of a D-amino acid (D-Ala) are chemical modifications typically employed to increase metabolic
stability against peptidases. Its inability to cross the blood-brain barrier is a key
pharmacokinetic property that defines its safety profile.

Preclinical and Clinical Development

Frakefamide demonstrated potent analgesic activity in preclinical models of pain.
Subsequently, it advanced into clinical development for the treatment of pain. While it
progressed to Phase Il clinical trials, the program was ultimately shelved. The specific reasons
for the discontinuation have not been made public, and the detailed results from these trials are
not available in published literature or public trial registries.

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on Frakefamide are not
available in the public domain. However, based on the standard methodologies for
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characterizing opioid compounds, the following experimental workflows would have been
essential in its pharmacological profiling.

Experimental Workflow: Receptor Binding Affinity

Prepare Membranes Select Radioligand
(e.g., from cells expressing MOR) (e.g., FHIDAMGO for MOR)

oo

Incubate Membranes, Radioligand,
& varying [Frakefamide]

'

Separate Bound/Free Ligand
(Rapid Filtration)

'

Quantify Radioactivity
(Scintillation Counting)

'

Data Analysis
(Calculate ICso and Ki)

Click to download full resolution via product page

Caption: Workflow for determining Frakefamide's binding affinity via radioligand assay.

Experimental Workflow: Functional Activity (GTPyS Assay)
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Caption: Workflow for assessing Frakefamide's functional activity via GTPyS assay.
Summary and Conclusion

Frakefamide is a peripherally restricted, selective p-opioid receptor agonist designed to
provide analgesia without centrally-mediated side effects. Its mechanism relies on the
activation of peripheral MORs, leading to a reduction in neuronal excitability and nociceptive
signaling. While preclinical and early clinical studies confirmed its potent analgesic effects and
lack of respiratory depression, the development of Frakefamide was halted after Phase Il
trials. A significant limitation in providing a complete pharmacological profile is the absence of
publicly available quantitative data regarding its binding affinity, functional potency, and
pharmacokinetics. This information remains proprietary, precluding a full, in-depth analysis and
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comparison with other opioid analgesics. The information presented in this guide is based on
the limited data available in the public domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

